REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[FH:20].B(F)(F)F>>[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:1]([C:2]2[CH:10]=[CH:9][C:5]([C:6](=[O:7])[C:2]3[CH:10]=[CH:9][C:5]([F:20])=[CH:4][CH:3]=3)=[CH:4][CH:3]=2)=[O:11])=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
stainless steel
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The autoclave was shaken for 16.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced under pressure at 10 bar
|
Type
|
CUSTOM
|
Details
|
by initially evaporating the volatile components at room temperature
|
Type
|
CUSTOM
|
Details
|
at 60° to 100° C. and recrystallizing the residue from chlorobenzene in the presence of sodium carbonate
|
Reaction Time |
16.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)C(C2=CC=C(C=C2)F)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |